molecular formula C10H17NO3 B13049939 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid

2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid

Cat. No.: B13049939
M. Wt: 199.25 g/mol
InChI Key: GFKCIPOKCXGRKT-UHFFFAOYSA-N
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Description

2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid is a compound that belongs to the class of heterocyclic organic compounds It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tetrahydro-2H-pyran-3-ol as a starting material . The allyl group can be introduced through an allylation reaction, and the aminoacetic acid group can be introduced through a subsequent amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid is unique due to the presence of both the allyl and aminoacetic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-amino-2-(2-prop-2-enyloxan-3-yl)acetic acid

InChI

InChI=1S/C10H17NO3/c1-2-4-8-7(5-3-6-14-8)9(11)10(12)13/h2,7-9H,1,3-6,11H2,(H,12,13)

InChI Key

GFKCIPOKCXGRKT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(CCCO1)C(C(=O)O)N

Origin of Product

United States

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